(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Description
This compound is a stereochemically complex methanol derivative containing two distinct 1,3-dioxolane rings. The first ring is a (4R)-configured 2,2-dimethyl-1,3-dioxolane, while the second is a (4S,5R)-configured 2,2-dimethyl-5-tetradecyl-1,3-dioxolane.
For example:
- Reduction strategies: DIBAL-H-mediated reduction of substituted butenolides (as in ) could generate diol intermediates, which may be functionalized with protective groups like methyl or tetradecyl chains .
- Stereoselective coupling: The use of NaBH₄ or LiAlH₄ in multi-step reactions (e.g., as in and ) could enable stereocontrol during the assembly of the two dioxolane rings .
Properties
IUPAC Name |
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(30-25(4,5)28-20)22(26)21-19-27-24(2,3)29-21/h20-23,26H,6-19H2,1-5H3/t20-,21-,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWUPCHVFJGQAF-SSGKUCQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455246 | |
| Record name | (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570414-07-2 | |
| Record name | (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (4R)-2,2-Dimethyl-1,3-Dioxolan-4-yl Methanol
-
Starting Material : (R)-Glycidol (optical purity ≥98.7% ee) undergoes ring-opening with benzyl alcohol in dimethylformamide (DMF) under sodium hydride catalysis.
-
Acetal Formation : The resulting diol reacts with 2,2-propanal dimethyl acetal in a solvent-free system catalyzed by p-toluenesulfonic acid (p-TsOH), yielding the dioxolane ring.
-
Deprotection : Hydrogenolysis using palladium-carbon removes the benzyl protecting group, affording the (4R)-configured methanol derivative.
Key Conditions :
Synthesis of (4S,5R)-2,2-Dimethyl-5-Tetradecyl-1,3-Dioxolan-4-yl Methanol
-
Tetradecyl Introduction : A tetradecyl chain is introduced via Grignard addition to a ketone intermediate, followed by reduction to the diol.
-
Stereoselective Cyclization : The diol reacts with acetone under aluminum isopropoxide catalysis, forming the dioxolane ring with retention of configuration.
Challenges :
-
Ensuring regioselectivity during tetradecyl incorporation.
-
Maintaining optical purity during multi-step synthesis.
Solvent-Free Green Synthesis
A solvent-free approach (CN102558132A) minimizes waste and improves atom economy. This method is ideal for the methanol-linked dioxolane system:
Intermediate Preparation
-
Reactants : Glycerol and 2,2-propanal dimethyl acetal.
-
Catalyst : p-TsOH (0.001–0.002 equiv).
-
Conditions : Reflux at 68–72°C for 2–6 hours.
-
Byproduct Management : Methanol is removed via distillation, driving the equilibrium toward product formation.
Oxidation to Aldehyde and Reductive Coupling
-
Oxidation : The intermediate is oxidized using acetone as both solvent and oxidant, catalyzed by aluminum isopropoxide.
-
Coupling : The aldehyde undergoes reductive amination or Grignard addition to link the two dioxolane units.
Catalytic Asymmetric Methods
Boron Trifluoride Etherate-Mediated Cyclization
Patent WO1998011088A1 details BF₃·Et₂O-catalyzed cyclization of glycidol derivatives with benzyl alcohol, yielding enantiomerically enriched dioxolanes. For the target compound:
-
Step 1 : (R)-Glycidol reacts with tetradecyl epoxide under BF₃ catalysis.
-
Step 2 : Sequential acetalization with acetone forms the second dioxolane ring.
Optical Purity : Up to 97.8% ee achieved via chiral pool synthesis.
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Stereochemical Control : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution improves ee.
-
Tetradecyl Solubility : Long alkyl chains necessitate polar aprotic solvents (e.g., DMF) for homogeneous reactions.
-
Scalability : Solvent-free methods are preferable for industrial-scale synthesis due to lower costs .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: PBr3, NH3
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .
Scientific Research Applications
(2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol involves its ability to act as a protecting group for hydroxyl functionalities. The isopropylidene groups shield the hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other sites on the molecule. This selective protection is crucial in multi-step synthesis processes .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The tetradecyl chain in the target compound significantly increases its hydrophobicity compared to simpler analogs like [(4R,5R)-dimethanol derivatives] or (R)-(2,2-dimethyl-dioxolanyl)methanol .
- Chiral Applications: TADDOL derivatives () are widely used as chiral auxiliaries due to their rigid, aromatic substituents. The target compound’s long alkyl chain may limit similar applications but enhance solubility in non-polar media .
Key Observations :
- Reduction Efficiency : DIBAL-H is critical for selective reductions in dioxolane synthesis, though yields vary with substrate complexity .
Physicochemical and Functional Properties
| Property | Target Compound | [(4R,5R)-Dimethanol Derivative] | TADDOL |
|---|---|---|---|
| LogP | ~8.5 (estimated) | 0.2–0.5 | 5.1 (experimental) |
| Melting Point | Not reported | 80–85°C | 220–225°C |
| Applications | Surfactant/chiral solvent | Polymer crosslinkers | Asymmetric catalysis |
Key Observations :
- The tetradecyl chain likely reduces crystallinity compared to TADDOL’s diphenyl groups, favoring liquid or semi-solid states at room temperature .
Biological Activity
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol is a chiral compound belonging to the class of dioxolanes. Its unique structural features contribute to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and available data.
The compound has a complex structure characterized by two dioxolane rings and a methanol group. The molecular formula is , with a molecular weight of approximately 288.43 g/mol. The stereochemistry at the dioxolane rings plays a crucial role in its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar dioxolane structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific biological activities of this compound are still under investigation.
Antimicrobial Activity
Several studies have demonstrated that dioxolane derivatives possess antimicrobial properties. For example:
- Study A : A series of dioxolane compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Dioxolane A | 20 | E. coli |
| Dioxolane B | 30 | S. aureus |
| (R)-Compound | 15 | Both |
Anti-inflammatory Properties
Dioxolanes have been studied for their anti-inflammatory effects. In vitro assays indicated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines.
Case Study B : A study assessed the effect of a related dioxolane on TNF-alpha production in macrophages. The compound reduced TNF-alpha secretion by approximately 40% at a concentration of 50 µM.
Anticancer Potential
Emerging research suggests that dioxolanes may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study C : In a recent study on various cancer cell lines:
- Cell Line A : Treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 25 | Apoptosis |
| MCF7 (Breast) | 30 | Cell Cycle Arrest |
Q & A
Q. How do theoretical frameworks guide the design of novel derivatives of this compound?
Q. What safety protocols are critical when handling reactive intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
